Methyl 2-[(morpholine-4-carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate: is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is characterized by the presence of a morpholine ring, a benzoate ester, and an amide linkage, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(morpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Substitution Reactions: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The morpholine ring and amide linkage play crucial roles in binding to these targets, influencing the compound’s biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
- Methyl 2-aminobenzoate
- Morpholine-4-carboxylic acid
- Methyl 4-aminobenzoate
Comparison: Methyl 2-[(morpholine-4-carbonyl)amino]benzoate is unique due to the presence of both a morpholine ring and a benzoate ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(morpholine-4-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-12(16)10-4-2-3-5-11(10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUUSJFJYVEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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